molecular formula C15H17N3OS B4553806 2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one

2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one

Cat. No.: B4553806
M. Wt: 287.4 g/mol
InChI Key: VKLQGRJCDUWTBE-UHFFFAOYSA-N
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Description

2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}indoline is 287.10923335 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research highlights the use of related imidazoline compounds as corrosion inhibitors. For example, a study by Cruz et al. (2004) examines the electrochemical behavior of imidazoline and its derivatives as corrosion inhibitors in acid media. This research underscores the importance of the heterocyclic ring's plane geometry and nitrogen atoms in promoting metal surface coordination, which is fundamental in corrosion inhibition applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis of Heterocyclic Derivatives

Another area of interest involves the synthesis of new heterocyclic derivatives using related compounds as intermediates or reactants. For instance, El-zohry et al. (2008) describe the synthesis of spiroheterocyclic derivatives incorporating the imidazo-pyridopyrimidine nucleus, showcasing the compound's utility in generating novel chemical structures with potential biological activities (El-zohry, Mohamed, & Hussein, 2008).

Medicinal Chemistry and Neurodegenerative Diseases

Indole alkaloids and synthetic indole derivatives, including compounds related to 2-methyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}indoline, are noted for their therapeutic significance. Klein et al. (2014) discuss these compounds' multifunctional potential in inhibiting enzymes associated with neurodegenerative diseases, highlighting the importance of the indole scaffold in developing new treatments (Klein, Passos, Moraes, Wakui, Konrath, Nurisso, Carrupt, de Oliveira, Kato, & Henriques, 2014).

Antimicrobial Activity

The synthesis and evaluation of new 1-[(tetrazol-5-yl)methyl] indole derivatives for their antimicrobial activity against various microorganisms demonstrate the compound's potential in addressing infectious diseases. El-Sayed et al. (2011) report potent antibacterial and antifungal activities, underscoring the role of such compounds in developing new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).

Catalysis and Organic Synthesis

N-Heterocyclic carbene catalysts, including imidazol-2-ylidenes, have been efficient in transesterification and acylation reactions, as discussed by Grasa et al. (2002). These reactions are crucial in organic synthesis, highlighting the compound's relevance in facilitating chemical transformations (Grasa, Kissling, & Nolan, 2002).

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11-9-12-5-3-4-6-13(12)18(11)14(19)10-20-15-16-7-8-17(15)2/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLQGRJCDUWTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one
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2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one
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2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one
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2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one
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2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.